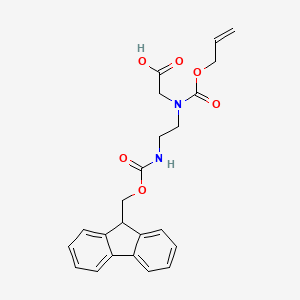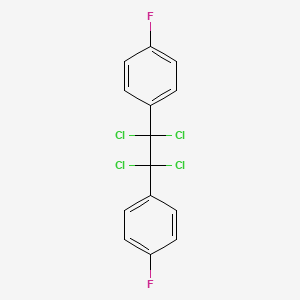![molecular formula C9H5F6NO B6316622 N-[3,5-Bis(trifluoromethyl)phenyl]formamide CAS No. 2356-36-7](/img/structure/B6316622.png)
N-[3,5-Bis(trifluoromethyl)phenyl]formamide
説明
“N-[3,5-Bis(trifluoromethyl)phenyl]formamide” is a chemical compound that is part of the (thio)urea derivatives . These derivatives have been used extensively as organocatalysts in organic chemistry over the last decade . They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
科学的研究の応用
Organocatalysis
N-[3,5-bis(trifluoromethyl)phenyl]formamide: and its derivatives are widely used as organocatalysts in organic chemistry. The compound’s ability to activate substrates and stabilize developing negative charges, such as oxyanions, in transition states through double hydrogen bonding makes it a valuable catalyst . This feature is particularly useful in promoting organic transformations.
Spectroscopic Investigations
The compound has been the subject of detailed spectroscopic studies. Techniques like FT-IR and FT-Raman spectroscopies have been employed to understand its vibrational properties, which are crucial for interpreting its interactions and reactivity .
Covalent Ligand Discovery
As a fragment electrophile, N-[3,5-bis(trifluoromethyl)phenyl]formamide serves as a “scout” fragment in fragment-based covalent ligand discovery. It’s used to identify potential ligands that can bind covalently to target proteins, which is a significant step in drug discovery .
Targeted Protein Degradation
The compound can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules. These molecules are designed for targeted protein degradation, a promising approach for therapeutic intervention .
Synthesis of Stereoselective Compounds
It is used as a bifunctional cinchona organocatalyst for the synthesis of stereoselective diaryl (nitro)butanone via enantioselective Michael addition of nitromethane to chalcones . This application is significant in the production of enantiomerically pure pharmaceuticals.
Ionophore for Heavy-Metal Ion Selective Electrodes
Derivatives of N-[3,5-bis(trifluoromethyl)phenyl]formamide have been tested as ionophores for heavy-metal ion selective electrodes. Their performance in this application correlates with their vibrational spectroscopic properties, which can predict their behavior in analytical applications .
Safety and Hazards
The safety data sheet for a similar compound, “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea”, indicates that it is toxic if swallowed . In case of ingestion, immediate medical attention is required . It’s also recommended to wash off immediately with plenty of water for at least 15 minutes if it comes into contact with skin .
作用機序
Target of Action
Related compounds such as n,n’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been extensively used as organocatalysts in organic chemistry .
Mode of Action
N-[3,5-Bis(trifluoromethyl)phenyl]formamide, similar to its thiourea derivatives, is believed to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This ability to stabilize negative charges is a key feature of these compounds and plays a crucial role in their catalytic activity .
Biochemical Pathways
Related compounds have been used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Result of Action
The related compound n,n’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has played a very important role in the development of h-bond organocatalysts .
Action Environment
Environmental factors can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds containing the trifluoromethyl group . .
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-4H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFOEYNIUQOLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)
![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)


